molecular formula C4H7BrN2S B1651964 Prop-2-ynyl carbamimidothioate CAS No. 13702-02-8

Prop-2-ynyl carbamimidothioate

Cat. No. B1651964
CAS RN: 13702-02-8
M. Wt: 195.08 g/mol
InChI Key: VOHJWGCPAXJFFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%) . Another method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .


Molecular Structure Analysis

The molecular formula of Prop-2-ynyl carbamimidothioate is C4H6N2S and its molecular weight is 114.17 g/mol.


Chemical Reactions Analysis

Prop-2-ynyl esters are useful protecting groups for carboxylic acids and that they are selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . A novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields .

Mechanism of Action

The mechanism of action of Prop-2-ynyl carbamimidothioate is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to inhibit the activity of metalloproteins such as matrix metalloproteinases (MMPs) and zinc-dependent enzymes. MMPs are involved in various physiological processes such as tissue remodeling, and their overexpression is associated with various diseases such as cancer and arthritis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in various physiological effects such as muscle contraction and increased heart rate.

Advantages and Limitations for Lab Experiments

Prop-2-ynyl carbamimidothioate has various advantages and limitations for lab experiments. One of the advantages of this compound is its versatility, which allows it to be used in various fields such as medicine, agriculture, and material science. This compound is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of this compound is its stability, which can be affected by factors such as pH and temperature. This compound is also relatively expensive compared to other compounds and may not be readily available in some regions.

Future Directions

There are various future directions for the study of Prop-2-ynyl carbamimidothioate. One of the future directions is the study of the mechanism of action of this compound, which is not fully understood. The identification of the molecular targets of this compound can provide insights into its potential applications in various fields. Another future direction is the synthesis of this compound analogs with improved stability and potency. The development of this compound analogs can lead to the discovery of new compounds with potential applications in various fields. Additionally, the study of the toxicity and pharmacokinetics of this compound can provide insights into its potential use in medicine.

Scientific Research Applications

Prop-2-ynyl carbamimidothioate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In agriculture, this compound has been shown to possess insecticidal properties and can be used as a pesticide. In material science, this compound has been used as a precursor for the synthesis of various materials such as metal sulfides and metal oxides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Prop-2-ynyl carbamimidothioate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Propargyl alcohol", "Thiourea", "Phosphorus pentoxide", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with phosphorus pentoxide to form propargyl hydrogen sulfate.", "Step 2: Thiourea is added to the reaction mixture and heated to form propargyl isothiocyanate.", "Step 3: Propargyl isothiocyanate is reacted with sodium hydroxide to form propargyl thiourea.", "Step 4: Chloroform is added to the reaction mixture and heated to form chloroformyl isothiocyanate.", "Step 5: Propargyl thiourea is added to the reaction mixture and heated to form Prop-2-ynyl carbamimidothioate.", "Step 6: The product is purified by recrystallization from ethanol and characterized by spectroscopic methods." ] }

CAS RN

13702-02-8

Molecular Formula

C4H7BrN2S

Molecular Weight

195.08 g/mol

IUPAC Name

prop-2-ynyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H

InChI Key

VOHJWGCPAXJFFX-UHFFFAOYSA-N

SMILES

C#CCSC(=N)N

Canonical SMILES

C#CCSC(=N)N.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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